An In-depth Technical Guide to (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol (Boc-L-Hydroxyprolinol)
An In-depth Technical Guide to (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol (Boc-L-Hydroxyprolinol)
This guide provides a comprehensive technical overview of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol, commonly known as Boc-L-Hydroxyprolinol. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize chiral building blocks to construct complex molecular architectures. This document delves into the core chemical properties, synthesis, and strategic applications of this versatile synthon.
Core Compound Identification and Properties
Boc-L-Hydroxyprolinol is a derivative of the non-proteinogenic amino acid L-hydroxyproline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the reduction of the carboxylic acid to a primary alcohol transforms the amino acid into a valuable bifunctional chiral building block. Its defined stereochemistry at two centers (C2 and C4) makes it an important starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex target molecules.
| Property | Value |
| CAS Number | 61478-26-0[1][2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 81-86 °C[1] |
| Optical Rotation | [α]²⁰/D ≈ -47° (c = 1 in chloroform)[1] |
| Synonyms | (-)-N-Boc-L-4-Hydroxyprolinol, tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate[4][5] |
Synthesis of Boc-L-Hydroxyprolinol: A Two-Stage Approach
The synthesis of Boc-L-Hydroxyprolinol is logically approached in two primary stages: first, the protection of the parent amino acid, L-hydroxyproline, followed by the selective reduction of the carboxylic acid moiety.
Stage 1: N-Boc Protection of L-Hydroxyproline
The foundational step is the protection of the secondary amine of L-hydroxyproline. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The most common method involves the reaction of L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
The causality for employing basic conditions is rooted in the need to deprotonate the amine, enhancing its nucleophilicity to attack one of the electrophilic carbonyl carbons of the Boc anhydride. An aqueous solution of sodium hydroxide or sodium carbonate is typically used.[6]
Caption: Workflow for the N-Boc protection of L-Hydroxyproline.
Stage 2: Reduction of Boc-L-Hydroxyproline to Boc-L-Hydroxyprolinol
With the amine protected, the carboxylic acid can be selectively reduced to the corresponding primary alcohol. This transformation is critical as it unmasks a new reactive site while preserving the stereochemical integrity of the molecule.
Choice of Reducing Agent: The selection of the reducing agent is paramount and dictates the experimental conditions.
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Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of readily reducing carboxylic acids.[7] It is highly effective but also pyrophoric and reacts violently with water, necessitating anhydrous conditions (typically in solvents like THF or diethyl ether) and careful quenching procedures.[8]
-
Boranes: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder alternative.[9] They are highly effective for reducing carboxylic acids and are often more selective than LiAlH₄, showing less reactivity towards other functional groups.
The underlying principle for these reagents is the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup with water protonates the resulting alkoxide to yield the alcohol.
Caption: General workflow for the reduction of Boc-L-Hydroxyproline.
Field-Proven Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis of Boc-L-Hydroxyprolinol, adapted from established procedures for the reduction of N-protected amino acids.[8]
Protocol: Reduction of Boc-L-Hydroxyproline with LiAlH₄
-
Apparatus Setup: Under a nitrogen atmosphere, equip an oven-dried, three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: Charge the flask with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve Boc-L-Hydroxyproline (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, typically using a hexane-ethyl acetate gradient) or recrystallization to afford Boc-L-Hydroxyprolinol as a white solid.
Applications in Drug Development and Asymmetric Synthesis
The value of Boc-L-Hydroxyprolinol lies in its utility as a chiral scaffold. The two hydroxyl groups and the protected amine provide three distinct points for further chemical modification, allowing for the construction of complex and stereochemically rich molecules.
Chiral Ligand and Organocatalyst Development
The prolinol backbone is a "privileged scaffold" in asymmetric catalysis. The rigid pyrrolidine ring restricts conformational freedom, which is essential for creating a well-defined chiral environment around a catalytic center.
-
Chiral Ligands: The primary alcohol of Boc-L-Hydroxyprolinol can be readily converted into a phosphine or other coordinating group. Such derivatives can serve as chiral ligands for transition metals (e.g., Palladium, Rhodium, Iridium) in asymmetric hydrogenation, C-C bond-forming reactions, and other enantioselective transformations.[10] The hydroxyl group at the C4 position can further influence the steric and electronic properties of the ligand.
-
Organocatalysts: Proline and its derivatives are cornerstone organocatalysts, typically operating through enamine or iminium ion intermediates.[] While the primary alcohol of Boc-L-Hydroxyprolinol is not directly involved in the classic proline catalytic cycle, it can be used to tether the prolinol unit to a solid support or to another molecular fragment to create more complex, bifunctional catalysts.[12] The related N-Boc-L-prolinol is used as a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties.
Caption: Role of Boc-L-Hydroxyprolinol as a precursor in catalysis.
Scaffold for Bioactive Molecules
The rigid, stereodefined structure of Boc-L-Hydroxyprolinol makes it an excellent starting point for the synthesis of complex natural products and pharmaceutical agents. It can be incorporated into peptide mimics, serve as a chiral template for ring systems, or act as a linker in more complex constructs like Proteolysis Targeting Chimeras (PROTACs). The hydroxyl groups provide handles for introducing diversity and tailoring the physicochemical properties (e.g., solubility, polarity) of the final drug candidate.
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed. National Center for Biotechnology Information. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines - PMC. National Center for Biotechnology Information. [Link]
- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents.
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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